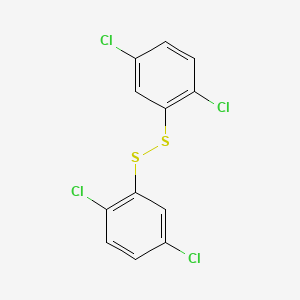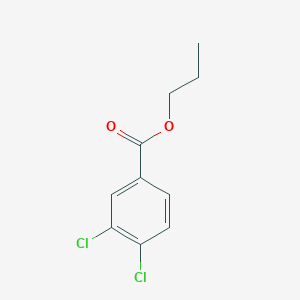
Propyl 3,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3,4-dichlorobenzoate is an organic compound with the chemical formula C10H10Cl2O2. It is an ester derived from 3,4-dichlorobenzoic acid and propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3,4-dichlorobenzoate can be synthesized through the esterification of 3,4-dichlorobenzoic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,4-dichlorobenzoic acid and propanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3,4-dichlorobenzoic acid and propanol.
Reduction: Propyl 3,4-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing 3,4-dichlorobenzoic acid and propanol. The 3,4-dichlorobenzoic acid can then interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dichlorobenzoate: An ester with a similar structure but with a methyl group instead of a propyl group.
Ethyl 3,4-dichlorobenzoate: Another ester with an ethyl group.
Butyl 3,4-dichlorobenzoate: An ester with a butyl group.
Uniqueness
Propyl 3,4-dichlorobenzoate is unique due to its specific ester group, which influences its physical and chemical properties. The propyl group provides distinct solubility and reactivity characteristics compared to its methyl, ethyl, and butyl counterparts.
Properties
CAS No. |
6282-48-0 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
propyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
KVMGYBASZGWQTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
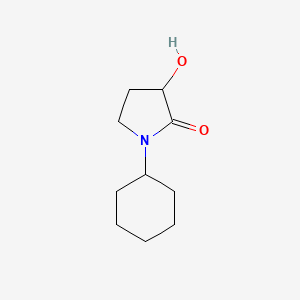
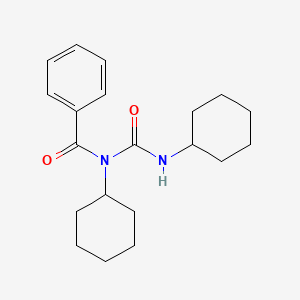

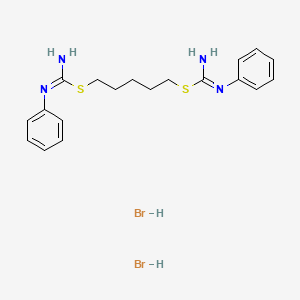
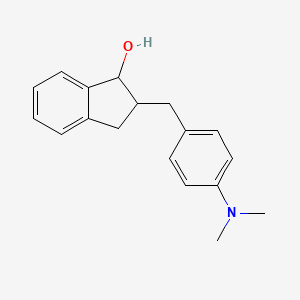
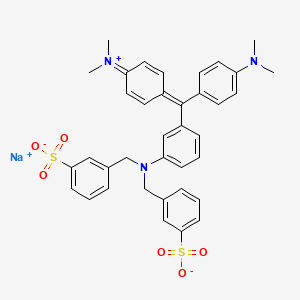
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
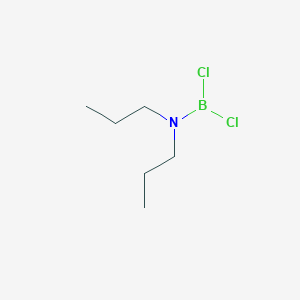
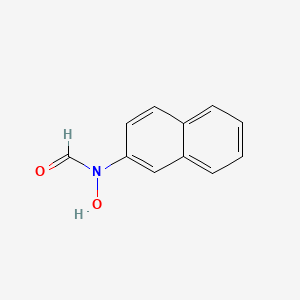
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
